molecular formula C12H23NO B12449553 4-(4-Methoxycyclohexyl)piperidine

4-(4-Methoxycyclohexyl)piperidine

Cat. No.: B12449553
M. Wt: 197.32 g/mol
InChI Key: FKHHTUZSJAHQMN-UHFFFAOYSA-N
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Description

4-(4-Methoxycyclohexyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . The compound this compound is characterized by a piperidine ring substituted with a 4-methoxycyclohexyl group, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 4-(4-Methoxycyclohexyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxycyclohexanone with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions in an appropriate solvent . Industrial production methods may involve continuous catalytic processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-(4-Methoxycyclohexyl)piperidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Methoxycyclohexyl)piperidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

4-(4-Methoxycyclohexyl)piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-(4-methoxycyclohexyl)piperidine

InChI

InChI=1S/C12H23NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h10-13H,2-9H2,1H3

InChI Key

FKHHTUZSJAHQMN-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C2CCNCC2

Origin of Product

United States

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